5beta-Cholestan-3-one

Vue d'ensemble

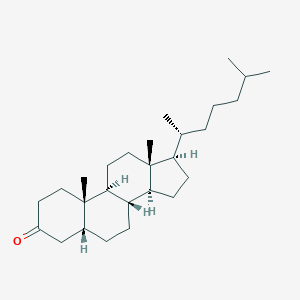

Description

La Cholestan-3-one est un composé stéroïdien de formule moléculaire C₂₇H₄₆O. Il s'agit d'un dérivé du cholestérol, présentant un groupe cétone en position troisième carbone. Ce composé est connu pour son rôle dans divers processus biochimiques et sa présence dans certaines voies métaboliques. La Cholestan-3-one est également appelée 3-oxocholestane ou cholestanone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Cholestan-3-one peut être synthétisée par plusieurs méthodes. Une approche courante implique l'oxydation du cholestérol. Ce processus utilise généralement des réactifs tels que le trioxyde de chrome (CrO₃) dans l'acide acétique ou le chlorochromate de pyridinium (PCC) dans le dichlorométhane. Une autre méthode implique la réduction de la cholest-4-en-3-one à l'aide de zinc et d'acide chlorhydrique dans l'anhydride acétique, ce qui donne la Cholestan-3-one comme l'un des produits .

Méthodes de production industrielle : Dans les milieux industriels, la Cholestan-3-one est souvent produite par l'oxydation du cholestérol en utilisant des méthodes plus évolutives et plus efficaces. Ces méthodes peuvent impliquer l'utilisation de systèmes catalytiques et de conditions de réaction optimisées pour garantir des rendements élevés et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La Cholestan-3-one subit diverses réactions chimiques, notamment :

Oxydation : La Cholestan-3-one peut être oxydée davantage pour produire la cholest-4-en-3-one.

Réduction : Elle peut être réduite en cholestan-3-ol à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Le groupe cétone en position troisième carbone peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Trioxyde de chrome (CrO₃) dans l'acide acétique ou chlorochromate de pyridinium (PCC) dans le dichlorométhane.

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) dans des solvants anhydres.

Substitution : Divers nucléophiles peuvent être utilisés en milieu acide ou basique pour substituer le groupe cétone.

Principaux produits formés :

Oxydation : Cholest-4-en-3-one.

Réduction : Cholestan-3-ol.

Substitution : Selon le nucléophile utilisé, différents produits substitués peuvent être formés.

4. Applications de la recherche scientifique

La Cholestan-3-one a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés stéroïdiens.

Biologie : La Cholestan-3-one est étudiée pour son rôle dans les voies métaboliques et ses effets sur les processus cellulaires.

Industrie : La Cholestan-3-one est utilisée dans la production de divers produits pharmaceutiques à base de stéroïdes et comme précurseur dans la synthèse d'autres composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de la Cholestan-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour influencer le métabolisme du cholestérol et peut moduler l'activité des enzymes impliquées dans la biosynthèse des lipides. La Cholestan-3-one peut également exercer ses effets en se liant aux récepteurs nucléaires et en modifiant l'expression des gènes liés au métabolisme des lipides .

Applications De Recherche Scientifique

Cholestan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

Biology: Cholestan-3-one is studied for its role in metabolic pathways and its effects on cellular processes.

Industry: Cholestan-3-one is used in the production of various steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mécanisme D'action

The mechanism of action of cholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to influence cholesterol metabolism and can modulate the activity of enzymes involved in lipid biosynthesis. Cholestan-3-one may also exert its effects by binding to nuclear receptors and altering gene expression related to lipid metabolism .

Comparaison Avec Des Composés Similaires

La Cholestan-3-one peut être comparée à d'autres composés similaires, tels que :

Cholest-4-en-3-one : Ce composé possède une double liaison en position quatrième carbone, ce qui le rend plus réactif dans certaines réactions chimiques.

Cholestan-3-ol : La forme réduite de la Cholestan-3-one, qui possède un groupe hydroxyle au lieu d'un groupe cétone en position troisième carbone.

Coprostan-3-one : Un stéréoisomère de la Cholestan-3-one avec un arrangement spatial différent des atomes.

Unicité : La Cholestan-3-one est unique en raison de sa structure spécifique et de la présence d'un groupe cétone en position troisième carbone. Cette caractéristique structurelle lui permet de participer à diverses réactions biochimiques et en fait un intermédiaire précieux dans la synthèse d'autres composés stéroïdiens .

Activité Biologique

5beta-Cholestan-3-one, also known as coprostanone, is a significant metabolite in human physiology and biochemistry. It belongs to the class of organic compounds referred to as cholesterols and derivatives, characterized by a 3-oxo group on the 5beta-cholestane structure. This compound plays crucial roles in various biological processes, including metabolism and enzymatic reactions.

Chemical Structure and Properties

This compound has the chemical formula C27H46O and is categorized as a 3-oxo-5beta-steroid. Its structure features a steroid backbone with an oxo group at position 3, which is critical for its biological activity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C27H46O |

| Molecular Weight | 402.67 g/mol |

| IUPAC Name | 5β-cholestan-3-one |

| Solubility (g/L) | |

| Polar Surface Area | 17.07 Ų |

Metabolism and Enzymatic Activity

This compound is primarily involved in lipid metabolism. It is produced from cholesterol through various enzymatic pathways. One significant enzyme associated with its metabolism is 5beta-reductase , which catalyzes the reduction of steroid compounds, including progesterone and testosterone, to their respective 5beta-reduced metabolites .

In studies involving rat liver microsomes, it was found that the enzyme responsible for converting 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol operates differently compared to other known hydroxysteroid dehydrogenases, indicating a unique metabolic pathway for this compound .

Case Studies and Research Findings

- Role in Human Metabolism : A study highlighted that this compound serves as a human metabolite, emphasizing its presence in various biological fluids and its potential implications in health and disease .

- Enzymatic Reactions : Research indicates that the action of microsomal preparations on 5alpha-cholestan-3-one can produce both 5alpha-cholestan-3alpha-ol and 5alpha-cholestan-3beta-ol , demonstrating the compound's involvement in complex steroidogenic pathways .

- Physiological Relevance : The oxidation or epimerization of 3α-hydroxysteroids, including those derived from this compound, may serve as mechanisms for regulating local concentrations of bioactive steroids in human tissues . This suggests that alterations in the levels of such metabolites could have significant physiological implications.

Implications for Health

The biological activity of this compound extends to its potential roles in various health conditions. For instance, changes in its levels may be associated with metabolic disorders or hormonal imbalances. Understanding its metabolic pathways can provide insights into therapeutic targets for conditions related to steroid metabolism.

Propriétés

Numéro CAS |

601-53-6 |

|---|---|

Formule moléculaire |

C27H46O |

Poids moléculaire |

386.7 g/mol |

Nom IUPAC |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |

Clé InChI |

PESKGJQREUXSRR-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Key on ui other cas no. |

601-53-6 |

Description physique |

Solid |

Synonymes |

(5β,17β)-17-Octylandrostan-3-one; 3-Coprostanone; 5β-Cholestanone; 5β-Coprostan-3-one; Coprostanone; NSC 119031; β-Cholestanone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.